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molecular formula C12H19ClO2 B8555832 6-Chloro-7-methylene-3-methyl-1-octen-3-yl acetate

6-Chloro-7-methylene-3-methyl-1-octen-3-yl acetate

Cat. No. B8555832
M. Wt: 230.73 g/mol
InChI Key: PDSVGWMWENDTDE-UHFFFAOYSA-N
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Patent
US04510319

Procedure details

A stirred mixture of linalyl acetate (39 g, 0.2 mol), 65% calcium hypochlorite (22 g, 0.1 mol), water (70 mL) and dichloromethane (700 mL) was cooled to 10° C. and solid carbon dioxide was added until an exotherm was no longer observed upon addition. After stirring for an additional 1 h at 10° C., the organic layer was separated and washed successively with a solution containing 5% sodium bicarbonate and 1% sodium bisulfite (100 mL), and then with brine (100 mL). The organic layer was dried, the solvent evaporated, and the residue distilled to yield 41 g of 3-acetoxy-6-chloro-3,7-dimethyl-1,7-octadiene, bp 75°-80° C. (0.5 mm). IR (film) 1740, 1370, 1250, 920 cm-1. NMR (CDCl3) δ1.53 (3H, s), 1.8 (3H, bs), 1.8-2.4 (2H, m), 4.33 (1H, m), 4.84-5.33 (4H, complex) 6.0 (1H, dd).
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]([CH2:9][CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])([CH:7]=[CH2:8])[CH3:6])(=[O:3])[CH3:2].[Cl:15][O-].[Ca+2].Cl[O-].O.C(=O)=O>ClCCl>[C:1]([O:4][C:5]([CH3:6])([CH2:9][CH2:10][CH:11]([Cl:15])[C:12]([CH3:14])=[CH2:13])[CH:7]=[CH2:8])(=[O:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
C(C)(=O)OC(C)(C=C)CCC=C(C)C
Name
Quantity
22 g
Type
reactant
Smiles
Cl[O-].[Ca+2].Cl[O-]
Name
Quantity
70 mL
Type
reactant
Smiles
O
Name
Quantity
700 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
After stirring for an additional 1 h at 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was no longer observed upon addition
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed successively with a solution
ADDITION
Type
ADDITION
Details
containing 5% sodium bicarbonate and 1% sodium bisulfite (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OC(C=C)(CCC(C(=C)C)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: CALCULATEDPERCENTYIELD 177.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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